molecular formula C5H6N2OS B231356 6-methoxypyridazine-3-thiol

6-methoxypyridazine-3-thiol

Cat. No.: B231356
M. Wt: 142.18 g/mol
InChI Key: NWUYAYVDHURYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxypyridazine-3-thiol is a pyridazine derivative featuring a methoxy (-OCH₃) group at the 6-position and a thiol (-SH) group at the 3-position of the pyridazine ring. Pyridazine, a six-membered heterocyclic compound with two adjacent nitrogen atoms, forms the core structure.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

3-methoxy-1H-pyridazine-6-thione

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-3-5(9)7-6-4/h2-3H,1H3,(H,7,9)

InChI Key

NWUYAYVDHURYQU-UHFFFAOYSA-N

SMILES

COC1=NNC(=S)C=C1

Isomeric SMILES

COC1=NN=C(C=C1)S

Canonical SMILES

COC1=NN=C(C=C1)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

(a) 6-Methoxypyridazine-3-Carboxylic Acid
  • Structure : Methoxy (-OCH₃) at position 6, carboxylic acid (-COOH) at position 3.
  • Properties : Higher water solubility due to the carboxylic acid group.
  • Synthesis : Achieved via methoxylation of 3-chloro-6-methylpyridazine followed by oxidation, with yields up to 37.7% .
  • Applications : Likely used as a synthetic precursor for pharmaceuticals or agrochemicals.
(b) Sulfamethoxypyridazine
  • Structure : Methoxy (-OCH₃) at position 6, sulfonamide (-SO₂NH₂) at position 3.
  • Properties : Antibacterial activity; marketed under names like Midicel and Retasulfin .
  • Applications : Established sulfonamide antibiotic targeting bacterial folate synthesis.
(c) 6-(5-Methylthiophen-2-yl)Pyridazine-3-Thiol
  • Structure : 5-Methylthiophen-2-yl substituent at position 6, thiol (-SH) at position 3.
  • Properties : Commercial availability (1 supplier) suggests niche applications in organic synthesis .

Core Heterocycle Modifications

(a) Pyridine Derivatives
  • Examples: 6-Iodo-5-methoxypyridin-3-ol (pyridine core with one nitrogen) , (6-Methoxypyridin-2-yl)-methanol .
  • Comparison : Pyridine derivatives lack the second nitrogen atom present in pyridazine, reducing ring electron deficiency and altering reactivity.

Functional Group Reactivity

Compound Thiol (-SH) Carboxylic Acid (-COOH) Sulfonamide (-SO₂NH₂) Methoxy (-OCH₃)
6-Methoxypyridazine-3-thiol Yes No No Yes
6-Methoxypyridazine-3-carboxylic acid No Yes No Yes
Sulfamethoxypyridazine No No Yes Yes
  • Thiol Group : Enhances nucleophilicity, enabling disulfide bond formation or metal chelation.
  • Carboxylic Acid/Sulfonamide : Improve solubility and biological targeting (e.g., antibiotics).

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